molecular formula C14H13BrO B14430575 3'-(Bromomethyl)-2-methoxy-1,1'-biphenyl CAS No. 83169-87-3

3'-(Bromomethyl)-2-methoxy-1,1'-biphenyl

Cat. No.: B14430575
CAS No.: 83169-87-3
M. Wt: 277.16 g/mol
InChI Key: NSQLIMKUCIBUCT-UHFFFAOYSA-N
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Description

3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group at the 3’ position and a methoxy group at the 2 position on the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl typically involves the bromination of 2-methoxy-1,1’-biphenyl. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of 3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Products include benzylic alcohols and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients (APIs).

    Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl primarily involves its reactivity at the bromomethyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The compound can also undergo oxidation and reduction reactions, which further modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct reactivity and properties. The presence of both bromomethyl and methoxy groups allows for diverse chemical transformations and applications in different fields.

Properties

CAS No.

83169-87-3

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-(bromomethyl)-3-(2-methoxyphenyl)benzene

InChI

InChI=1S/C14H13BrO/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-9H,10H2,1H3

InChI Key

NSQLIMKUCIBUCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2)CBr

Origin of Product

United States

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